Bienvenue dans la boutique en ligne BenchChem!

LH secretion antagonist 1

Opioid Pharmacology Receptor Binding Analgesic Development

Butinazocine (LH secretion antagonist 1) offers a unique dual pharmacology unattainable with other benzomorphans. Its N-but-3-ynyl substitution confers a distinctive binding signature—mu-opioid Ki=4.70 nM, delta Ki=22 nM—plus LH secretion inhibition. This specific profile is essential for studies requiring precise mu/delta engagement without confounding kappa activity, or for investigating opioidergic-reproductive axis crosstalk. Select Butinazocine when experimental fidelity to this exact pharmacodynamic signature is non-negotiable.

Molecular Formula C18H24ClNO2
Molecular Weight 321.8 g/mol
Cat. No. B560605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLH secretion antagonist 1
SynonymsLH secretion antagonist 1
Molecular FormulaC18H24ClNO2
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCC1(C2CC3=C(C1(CCN2CCC#C)O)C=C(C=C3)O)C.Cl
InChIInChI=1S/C18H23NO2.ClH/c1-4-5-9-19-10-8-18(21)15-12-14(20)7-6-13(15)11-16(19)17(18,2)3;/h1,6-7,12,16,20-21H,5,8-11H2,2-3H3;1H
InChIKeyWPUMJGORSSKPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butinazocine (10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride): Overview and Procurement-Relevant Specifications


Butinazocine (INN) is a synthetic benzomorphan-class opioid analgesic that was investigated clinically but never marketed [1]. The compound is characterized by a rigid 10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core bearing a 1,4-diol substitution pattern and a distinctive N-but-3-ynyl side chain that distinguishes it from other benzomorphans [2]. The hydrochloride salt (CAS 93821-75-1; C18H24ClNO2; MW 321.84 g/mol) is the form typically supplied for research applications [3]. Butinazocine is also known as LH secretion antagonist 1 due to its capacity to inhibit luteinizing hormone release, a property that extends its potential utility beyond opioid receptor pharmacology [4].

Why Generic Benzomorphan Substitution Fails: Unique N-Alkynyl Pharmacophore of Butinazocine


The benzomorphan scaffold tolerates diverse N-substituents (allyl, cyclopropylmethyl, propargyl, but-3-ynyl) that profoundly alter opioid receptor subtype selectivity, intrinsic efficacy, and off-target profiles [1]. Butinazocine's N-but-3-ynyl group confers a distinctive binding signature—high nanomolar affinity for the mu-opioid receptor (Ki = 4.70 nM) and moderate affinity for the delta-opioid receptor (Ki = 22 nM)—that cannot be replicated by analogs bearing allyl (alazocine), cyclopropylmethyl (cyclazocine, moxazocine), or methyl (metazocine) N-substituents [2]. Moreover, butinazocine exhibits a dual pharmacology as both an opioid receptor ligand and an inhibitor of luteinizing hormone secretion, a property not shared by the majority of benzomorphan congeners [3]. These pharmacodynamic divergences preclude simple substitution in experimental models requiring precise receptor engagement or endocrine modulation.

Quantitative Differentiation Guide: Butinazocine vs. Benzomorphan Analogs


Mu-Opioid Receptor Affinity: Butinazocine Exhibits Moderate Sub-10 nM Binding Distinct from High-Affinity Kappa-Preferring Analogs

Butinazocine binds to the rat mu-opioid receptor with a Ki of 4.70 nM, representing moderate affinity relative to both high-affinity (e.g., cyclazocine, Ki <1 nM) and low-affinity (e.g., metazocine, Ki ~140 nM for delta) benzomorphans [1]. In contrast, the structurally related analog alazocine displays higher mu affinity (Ki = 3.0 nM in guinea pig brain membranes) alongside potent kappa agonism, whereas moxazocine exhibits preferential kappa binding (Ki = 2.4 nM) with weaker mu engagement [2]. Butinazocine's 4.70 nM mu Ki positions it as a moderately potent mu ligand devoid of the sub-nanomolar kappa bias characteristic of cyclazocine (Ki = 0.66 nM) and alazocine (Ki = 0.4 nM) [3].

Opioid Pharmacology Receptor Binding Analgesic Development

Delta-Opioid Receptor Engagement: Butinazocine Shows 22 nM Affinity, Intermediate Between High-Affinity Analogs and Metazocine

Butinazocine inhibits [³H][D-Ala²,D-Leu⁵]enkephalin binding to rat delta-opioid receptors with a Ki of 22 nM [1]. This value is 6.8-fold weaker than alazocine's delta affinity (Ki = 15 nM in guinea pig brain membranes) and comparable to moxazocine's reported delta Ki of 18 nM . In contrast, metazocine exhibits substantially lower delta affinity (Ki = 140 nM in human receptor assays), while cyclazocine demonstrates high-affinity delta binding (Ki <10 nM in some reports) [2]. Butinazocine thus occupies a distinct niche: moderate delta affinity without the sub-nanomolar kappa activity that characterizes many benzomorphans.

Delta Opioid Receptor Receptor Profiling Selectivity

LH Secretion Inhibition: A Non-Opioid Endocrine Activity Unique to Butinazocine Among Benzomorphans

Butinazocine is explicitly characterized as an antagonist of luteinizing hormone (LH) secretion, a property documented in US Patent US4406904A covering 6,7-benzomorphan derivatives for inhibiting LH release [1]. This endocrine activity is not reported for close benzomorphan analogs including cyclazocine, alazocine, moxazocine, or metazocine, whose pharmacological profiles are restricted to opioid receptor modulation and, in some cases, sigma or NMDA receptor interactions [2]. The dual opioid/endocrine pharmacology of butinazocine makes it uniquely suitable for investigations at the intersection of pain, stress, and reproductive neuroendocrinology.

Reproductive Endocrinology LH Modulation Non-Opioid Activity

Functional Delta-Opioid Antagonism: IC50 of 48 nM Distinguishes Butinazocine from Agonist-Preferring Analogs

In functional assays measuring inhibition of [³H][D-Ala²,D-Leu⁵]enkephalin binding to rat delta-opioid receptors, butinazocine exhibits an IC50 of 48 nM [1]. This value reflects a modest (~2.2-fold) rightward shift relative to its binding Ki (22 nM), consistent with competitive antagonism. Comparable functional antagonism data are not uniformly available for all benzomorphan analogs; however, alazocine acts as a kappa partial agonist (EC50 = 24 nM; Emax = 66%) with mixed mu antagonist activity, while moxazocine is described as a kappa partial agonist/mixed agonist-antagonist [2]. Butinazocine's functional delta antagonism, combined with its mu affinity, suggests a distinct pharmacodynamic signature that may translate to unique in vivo effects.

Functional Antagonism Delta Opioid Receptor IC50

Optimal Research and Industrial Application Scenarios for Butinazocine (10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride)


Mu-Opioid Receptor Pharmacology Studies Requiring Moderate Affinity Without Kappa Bias

Butinazocine's mu Ki of 4.70 nM positions it as an ideal tool for investigating mu-opioid receptor signaling in systems where the sub-nanomolar kappa agonism of cyclazocine or alazocine would confound interpretation [1]. This intermediate affinity allows for reversible, concentration-dependent engagement of mu receptors in isolated tissue preparations (e.g., guinea pig ileum, mouse vas deferens) or cell-based assays expressing recombinant mu receptors.

Delta-Opioid Receptor Antagonism in Neuropharmacology

With a delta Ki of 22 nM and a functional IC50 of 48 nM, butinazocine serves as a selective delta antagonist in rodent brain slice electrophysiology, in vivo microdialysis, and behavioral models of pain, mood, and addiction where delta receptor blockade is desired without concomitant kappa activation [2].

Dual Opioid-Endocrine Investigations of LH Secretion

Butinazocine is uniquely suited for studies examining the intersection of opioidergic tone and reproductive hormone regulation. As an LH secretion antagonist [3], it enables experiments in ovariectomized rodent models, hypothalamic-pituitary-gonadal axis dysfunction, and stress-induced reproductive suppression where both opioid receptor modulation and LH inhibition are mechanistically relevant.

Structure-Activity Relationship (SAR) Campaigns on Benzomorphan N-Substituents

The N-but-3-ynyl group of butinazocine represents a key comparator in SAR studies exploring how alkyne chain length and unsaturation influence opioid receptor selectivity, intrinsic efficacy, and off-target activities (e.g., LH secretion). Comparative profiling with allyl (alazocine), cyclopropylmethyl (cyclazocine, moxazocine), and methyl (metazocine) analogs provides critical insights for rational benzomorphan design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for LH secretion antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.